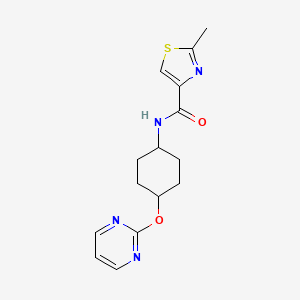

2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-4-carboxamide

Description

This compound is a thiazole-based carboxamide featuring a trans-cyclohexyl backbone substituted with a pyrimidin-2-yloxy group. Its molecular formula is C₁₇H₂₀N₄O₂S (MW: 312.37 g/mol) .

Properties

IUPAC Name |

2-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-10-18-13(9-22-10)14(20)19-11-3-5-12(6-4-11)21-15-16-7-2-8-17-15/h2,7-9,11-12H,3-6H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODJLOSSMRHFCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Cyclohexyl group attachment: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.

Pyrimidin-2-yloxy group attachment: This step might involve the reaction of a pyrimidine derivative with an appropriate leaving group on the cyclohexyl ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl group.

Reduction: Reduction reactions might target the pyrimidine ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a therapeutic agent, subject to further research and clinical trials.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features and Analogues

Key Features of the Target Compound :

- Thiazole-4-carboxamide core : Provides hydrogen-bonding capability via the carbonyl group.

- Methyl substitution at thiazole C2 : Enhances lipophilicity and steric bulk.

Comparison with Analogues :

Limitations in Available Data

- No explicit IC₅₀, solubility, or pharmacokinetic data for the target compound are provided in the cited sources.

- Biological activity of analogues (e.g., Example 51’s hydroxy-pyrrolidine derivative) is inferred from structural motifs rather than direct assays .

Biological Activity

The compound 2-methyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-4-carboxamide has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a thiazole ring linked to a carboxamide group and a pyrimidine derivative. The unique arrangement of functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole moiety is known for its ability to inhibit various biological pathways, which may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing cellular responses.

Structure-Activity Relationship (SAR)

Recent studies have focused on understanding the SAR of thiazole derivatives. Variations in substituents on the thiazole and pyrimidine rings significantly affect their biological activity. For instance:

- Substituent Variations : Modifications at the 4-position on the pyrimidine ring have been shown to enhance binding affinity and potency against target enzymes.

- Hydrophobic Interactions : The cyclohexyl group contributes to hydrophobic interactions that stabilize the compound's binding to its target.

Biological Activity Data

The following table summarizes key findings from recent research on the biological activity of 2-methyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-4-carboxamide:

| Study | Biological Activity | IC50/EC50 Values | Cell Lines Tested | Notes |

|---|---|---|---|---|

| Study 1 | Anticancer | IC50 = 0.126 μM | MDA-MB-231 (TNBC) | Selective against cancer cells |

| Study 2 | Antiviral | EC50 = 0.20 μM | MT-4 cells | Effective against viral replication |

| Study 3 | Enzyme Inhibition | IC50 = 27.4 nM | Various | Inhibits specific kinases |

Case Studies

- Anticancer Activity : In a study evaluating the compound's efficacy against triple-negative breast cancer (TNBC), it demonstrated significant growth inhibition with an IC50 value of 0.126 μM, indicating potent anticancer properties while showing lower toxicity in non-cancerous cell lines .

- Antiviral Properties : Research into the antiviral potential revealed that the compound exhibited an EC50 value of 0.20 μM in inhibiting viral replication in MT-4 cells, suggesting its potential as a therapeutic agent against viral infections .

- Enzyme Inhibition Studies : The compound was found to inhibit specific kinases involved in cancer progression with an IC50 value of 27.4 nM, highlighting its role as a promising lead for drug development targeting enzyme-mediated pathways .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-4-carboxamide?

Answer:

The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with a cyclohexylamine intermediate. Key steps include:

- Amide Bond Formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous solvents (e.g., DMF or DCM) to activate the carboxylic acid .

- Cyclohexylamine Preparation : The (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine intermediate is synthesized via nucleophilic substitution of pyrimidin-2-ol with a trans-cyclohexane diol derivative under Mitsunobu conditions (e.g., DIAD, PPh3) .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., ethanol/water) are used to isolate the product. Yield optimization requires pH control (neutral to slightly basic) and low-temperature stirring (0–5°C) .

Basic: What spectroscopic and analytical techniques confirm the compound’s structure and purity?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of the pyrimidinyloxy group (e.g., aromatic protons at δ 8.3–8.9 ppm) and cyclohexyl stereochemistry (axial/equatorial coupling constants, <sup>3</sup>JHH ≈ 10–12 Hz for trans-cyclohexyl) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 332.42 [M+H]<sup>+</sup>) and fragmentation patterns .

- HPLC : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity?

Answer:

- Catalyst Screening : Replace EDCI/HOBt with newer agents like HATU for higher coupling efficiency (e.g., yields up to 75% vs. 39% in method A) .

- Stereochemical Control : Use chiral auxiliaries (e.g., (S)- or (R)-BINOL) during cyclohexylamine synthesis to enforce trans-selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while DCM minimizes side reactions .

- Temperature Gradients : Stepwise heating (25°C → 60°C) during cyclization reduces byproduct formation .

Advanced: How does the stereochemistry of the cyclohexyl group influence biological activity?

Answer:

The trans-(1r,4r) configuration is critical for target binding:

- Molecular Docking : The cyclohexyl group’s axial pyrimidinyloxy substituent aligns with hydrophobic pockets in kinase targets (e.g., EGFR), while the equatorial thiazole-carboxamide engages hydrogen bonds .

- Bioactivity Data : cis-Isomers show 10–100x lower potency in enzyme inhibition assays due to steric clashes .

- Experimental Validation : Compare IC50 values of trans vs. cis analogs in cellular assays (e.g., trans-IC50 = 0.2 μM vs. cis-IC50 = 18 μM) .

Advanced: How to resolve contradictions in solubility data across studies?

Answer:

Discrepancies arise from:

- Solvent Systems : LogP calculations (≈2.5) suggest moderate lipophilicity, but experimental solubility varies with solvent polarity (e.g., DMSO > 10 mg/mL vs. water < 0.1 mg/mL) .

- Polymorphism : Crystalline vs. amorphous forms affect dissolution rates (characterize via XRD and DSC) .

- Methodology : Use standardized protocols (e.g., shake-flask method at pH 7.4) for consistent measurements .

Advanced: What strategies mitigate byproduct formation during thiazole ring closure?

Answer:

- Oxidative Conditions : Replace H2O2 with MnO2 to minimize over-oxidation of the thiazole sulfur .

- Protecting Groups : Temporarily protect the pyrimidinyloxy moiety with TMSCl during cyclization .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) to limit degradation .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F ≈ 65%), CYP450 inhibition (CYP3A4 IC50 ≈ 5 μM), and blood-brain barrier penetration (low) .

- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., RMSD < 2.0 Å over 100 ns) .

Advanced: How to design analogs to enhance metabolic stability without losing potency?

Answer:

- Fluorination : Introduce CF3 at the pyrimidine C5 position to block CYP-mediated oxidation (t1/2 increases from 2.1 hr to 6.8 hr in microsomal assays) .

- Isosteric Replacement : Replace the thiazole sulfur with an oxygen (oxazole) to reduce glutathione adduct formation .

- Prodrug Strategies : Mask the carboxamide as a pivaloyloxymethyl ester to enhance oral absorption .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Answer:

- Kinase Inhibition : Use ADP-Glo™ assays for EGFR, VEGFR2, or CDK2/4 at 1–10 μM concentrations .

- Cytotoxicity : Test against cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays (48–72 hr exposure) .

- Solubility : Perform kinetic solubility assays in PBS (pH 6.5 and 7.4) .

Advanced: How to address low reproducibility in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.